Taragarestrant meglumine, also known as D-0502 meglumine, is a selective estrogen receptor degrader (SERD) that has shown significant potential in the treatment of estrogen receptor-positive breast cancer. This compound is notable for its ability to degrade estrogen receptors, thereby inhibiting tumor growth in various breast cancer models. Taragarestrant meglumine is primarily used for research purposes and is not available for patient use.
Taragarestrant meglumine is synthesized from specific chemical precursors and has been characterized through various studies focusing on its pharmacological properties and mechanisms of action. The compound is classified under the category of targeted cancer therapies, specifically designed to interfere with estrogen signaling pathways in cancer cells.
The synthesis of Taragarestrant meglumine involves several organic chemistry techniques, including the formation of carbon-nitrogen bonds and other functional group modifications. The exact synthetic route may include:
While specific proprietary details regarding the synthesis may not be publicly disclosed, it is understood that the process requires precise control over reaction conditions to yield high-purity Taragarestrant meglumine.
Taragarestrant meglumine has a complex molecular structure characterized by its specific arrangement of atoms that facilitate its biological activity. The molecular formula is , with a molecular weight of 385.5 g/mol.
Taragarestrant meglumine primarily participates in reactions that involve the degradation of estrogen receptors in target cells. The compound's mechanism involves binding to the estrogen receptor and promoting its degradation rather than merely blocking its activity.
The compound has been shown to effectively inhibit the proliferation of estrogen-dependent breast cancer cells by altering the receptor's stability and promoting its degradation through proteasomal pathways.
Taragarestrant meglumine acts by binding to estrogen receptors, leading to their degradation. This process interrupts estrogen-mediated signaling pathways that are crucial for the growth and survival of certain breast cancer cells.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and stability during synthesis and formulation processes.
Taragarestrant meglumine is primarily used in scientific research focused on breast cancer treatments. Its applications include:
Breast cancer represents a collection of molecularly distinct diseases categorized by immunohistochemical markers—estrogen receptor alpha, progesterone receptor, and human epidermal growth factor receptor 2—and transcriptomic profiling. This heterogeneity classifies tumors into subtypes: luminal A, luminal B, human epidermal growth factor receptor 2-enriched, and triple-negative/basal-like. Among these, luminal A and B subtypes express estrogen receptor alpha and collectively account for approximately 70% of newly diagnosed breast cancer cases [5] [8]. Estrogen receptor alpha serves as a master transcriptional regulator in these malignancies, driving tumor proliferation and survival upon estrogen binding. The prevalence of estrogen receptor alpha-positive breast cancer underpins the clinical focus on targeting estrogen receptor alpha signaling pathways as a primary therapeutic strategy.
Table 1: Molecular Classification of Breast Cancer Subtypes
| Subtype | Molecular Features | Estrogen Receptor Alpha Prevalence |
|---|---|---|
| Luminal A | Estrogen receptor alpha+, progesterone receptor+, low Ki-67 | ~45% of all cases |
| Luminal B | Estrogen receptor alpha+, variable progesterone receptor, high Ki-67 | ~25% of all cases |
| Human Epidermal Growth Factor Receptor 2-Enriched | Human epidermal growth factor receptor 2+, estrogen receptor alpha- | <10% |
| Triple-Negative/Basal-Like | Estrogen receptor alpha-, progesterone receptor-, human epidermal growth factor receptor 2- | ~15% |
Endocrine therapies form the cornerstone for treating estrogen receptor alpha-positive breast cancer and historically comprised three drug classes: selective estrogen receptor modulators (e.g., tamoxifen), aromatase inhibitors (e.g., letrozole), and the first-generation selective estrogen receptor degrader fulvestrant. Selective estrogen receptor modulators exhibit tissue-specific partial agonist activity—beneficial for bone density but problematic in promoting endometrial hyperplasia and uterine cancer [5] [8]. Aromatase inhibitors block peripheral estrogen synthesis in postmenopausal women but commonly induce musculoskeletal adverse events and fail to address intrinsic or acquired resistance. Fulvestrant, a steroidal selective estrogen receptor degrader administered via intramuscular injection, achieves suboptimal estrogen receptor alpha degradation (<75%) due to poor solubility and bioavailability. Its pharmacokinetic limitations necessitate high-dose regimens (500 mg monthly) yet still yield incomplete target engagement and variable clinical responses [5] [8]. Consequently, a significant unmet need exists for agents capable of achieving complete estrogen receptor alpha antagonism and degradation.
Long-term endocrine therapy fosters selective pressure, leading to acquired resistance in up to 50% of estrogen receptor alpha-positive metastatic breast cancer cases. Deep genomic sequencing studies since 2013 identified ligand-binding domain mutations in the Estrogen Receptor 1 gene—particularly Y537S and D538G—as dominant drivers of resistance [5] [8]. These mutations occur in helix 12 of estrogen receptor alpha’s ligand-binding domain, stabilizing the receptor in an active conformation independent of estrogen. This constitutive activation promotes nuclear translocation, DNA binding, and transcriptional activity even in the presence of selective estrogen receptor modulators or aromatase inhibitors [5]. Estrogen Receptor 1 mutations are enriched in metastatic sites following aromatase inhibitor treatment, occurring in 30–40% of advanced estrogen receptor alpha-positive breast cancers. Their presence correlates with shorter progression-free survival and reduced overall survival, establishing them as high-priority therapeutic targets [8].
The limitations of fulvestrant and the emergence of Estrogen Receptor 1 mutations catalyzed drug discovery efforts toward orally bioavailable selective estrogen receptor degraders. These next-generation agents require three key attributes:
Taragarestrant meglumine exemplifies this pharmacological evolution. Preclinical studies demonstrate its ability to achieve >90% estrogen receptor alpha degradation in xenograft models and suppress tumor growth in Estrogen Receptor 1-mutant cell lines. Its oral administration results in favorable pharmacokinetics, including linear dose-exposure relationships and trough concentrations exceeding the half-maximal inhibitory concentration for estrogen receptor alpha degradation [1] [6]. These properties position it as a promising candidate to overcome key limitations of first-generation selective estrogen receptor degraders.
Table 2: Evolution of Selective Estrogen Receptor Degraders for Estrogen Receptor Alpha-Positive Breast Cancer
| Generation | Representative Agent | Administration | Key Limitations | Advantages |
|---|---|---|---|---|
| First | Fulvestrant | Intramuscular | Poor solubility, incomplete degradation, injection burden | Proof-of-concept for degradation |
| Second (Oral) | Taragarestrant meglumine | Oral | None (in clinical investigation) | Bioavailability, complete degradation, mutant-active |
| Camizestrant | Oral | Central nervous system penetration | ||
| Giredestrant | Oral | High potency in low doses |
The development pipeline now includes multiple oral selective estrogen receptor degraders in advanced clinical trials. These agents—including taragarestrant meglumine, camizestrant, and giredestrant—leverage nonsteroidal scaffolds with acrylic acid side chains to perturb the ligand-binding domain and induce destabilization. Their chemical structures optimize binding affinity to mutant estrogen receptor alpha while maintaining drug-like properties for daily oral dosing [5] [8]. As investigational agents, they represent a strategic shift toward overcoming pharmacological and resistance barriers in modern endocrine therapy.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6